Indium nitride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

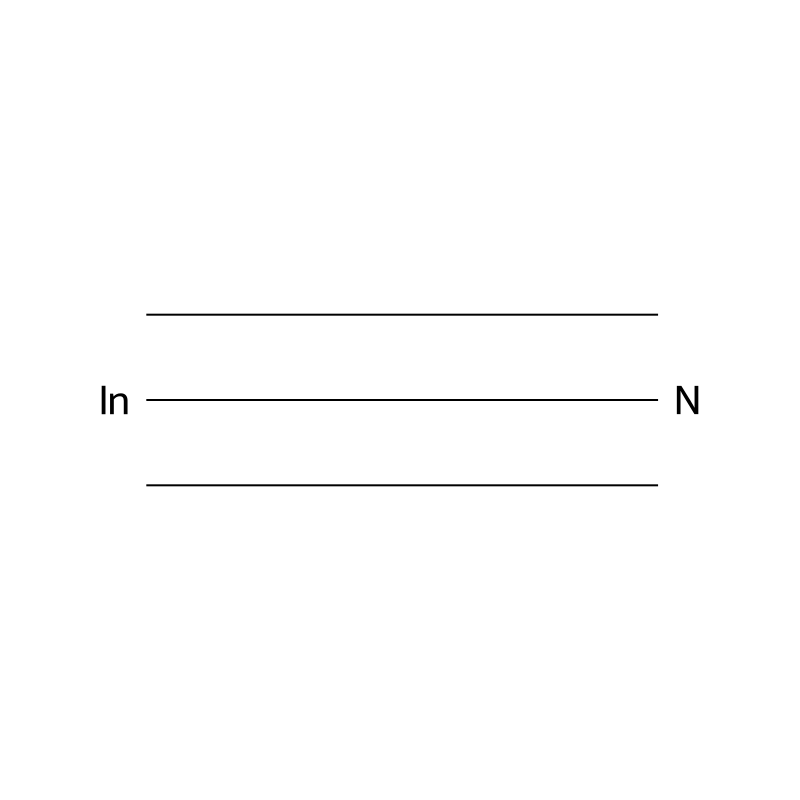

SMILES

Synonyms

Canonical SMILES

Indium nitride is an inorganic compound with the chemical formula InN. It is a semiconductor material that belongs to the group of nitrides, characterized by its unique properties such as a direct bandgap and high electron mobility. Indium nitride has garnered significant attention in materials science and electronics due to its potential applications in optoelectronics, particularly in light-emitting diodes and laser diodes. The compound typically exhibits a wurtzite crystal structure, which contributes to its interesting electronic properties.

Indium nitride is generally considered non-toxic. However, exposure to indium compounds can cause respiratory problems and other health effects []. InN dust or powder may irritate the skin and eyes. As a precaution, standard laboratory safety practices should be followed when handling InN, including wearing gloves, eye protection, and working in a fume hood [].

Optoelectronic Devices:

- Light Emitters: InN possesses a narrow bandgap, allowing it to emit light in the near-infrared (NIR) region (around 1.5-1.9 μm) []. This spectral range is crucial for telecommunication applications like optical amplifiers and lasers. Researchers are actively investigating ways to achieve efficient stimulated emission from InN for practical NIR light-emitting devices [].

- Photodetectors: InN's sensitivity in the NIR region also makes it a potential candidate for high-performance photodetectors, which are essential components in optical communication and sensing systems [].

High-Frequency Electronics:

- Transistors: InN exhibits exceptional electron mobility, exceeding that of other commonly used semiconductors like silicon and gallium nitride (GaN) []. This characteristic makes InN attractive for developing high-frequency transistors, crucial for future generations of faster electronic devices [].

Solar Cells:

- Efficiency Enhancement: InN, when combined with other nitride semiconductors like gallium nitride (GaN) in an alloy (InGaN), can potentially improve the efficiency of solar cells by better absorbing a broader range of the solar spectrum []. However, achieving efficient p-type doping (adding positive charge carriers) in InN and InGaN remains a challenge that researchers are actively addressing [].

Other Research Areas:

- Nitridation of Indium Oxide: Indium oxide reacts with ammonia at elevated temperatures to produce indium nitride:

- Reaction with Urea: A notable method involves the reaction of indium with urea under controlled temperatures:

- Chemical Vapor Deposition: Indium chloride reacts with nitrogen sources at high temperatures to yield indium nitride:

These reactions highlight the versatility of indium nitride synthesis methods, each contributing to its distinct properties.

Indium nitride can be synthesized through several methods:

- Chemical Vapor Deposition: This method allows for the growth of thin films of indium nitride on substrates by chemically reacting gaseous precursors.

- Hydrothermal Synthesis: Involves synthesizing indium nitride at high pressures and temperatures in aqueous solutions.

- Solid-State Reactions: Indium and nitrogen sources are reacted in solid forms at elevated temperatures.

- Urea-Assisted Synthesis: As mentioned earlier, this method utilizes urea as a nitrogen source under specific thermal conditions to produce high-purity indium nitride.

- Nanowire Synthesis: In situ nitriding of indium oxide powders can yield long nanowires of indium nitride, which are useful for nanotechnology applications .

Indium nitride's lower bandgap compared to gallium and aluminum nitrides makes it particularly suitable for specific optoelectronic applications where infrared light emission is desired.

Studies on the interactions of indium nitride with other materials have shown that it can form heterojunctions with other semiconductors, enhancing device performance. Additionally, research indicates that the surface properties of indium nitride can be modified through doping or alloying with other elements, which can lead to improved electronic characteristics.

Indium nitride synthesis has evolved significantly through the development of sophisticated growth techniques that address the fundamental challenges posed by its low thermal stability and lack of lattice-matched substrates. This section examines three primary methodologies that have emerged as the most promising approaches for high-quality indium nitride film growth.

Metalorganic Chemical Vapor Deposition

Metalorganic Chemical Vapor Deposition represents the most widely implemented technique for indium nitride synthesis, offering scalability and reproducibility essential for device applications [1] [2]. The technique utilizes trimethylindium and ammonia as precursors, with the chemical reactions occurring through pyrolysis at the substrate surface [3].

Pulsed Precursor Delivery Optimization

Pulsed precursor delivery systems have revolutionized indium nitride growth by enabling precise control over precursor exposure and reaction kinetics [4]. The optimization of pulse timing sequences directly impacts film stoichiometry and crystalline quality. Research has demonstrated that optimized pulsed delivery systems can achieve growth rates of 0.05-0.2 micrometers per hour while maintaining superior surface morphology [1].

The pulsed approach addresses the fundamental challenge of indium droplet formation by controlling the temporal separation between indium and nitrogen precursors. Studies indicate that pulse intervals of 500 milliseconds or longer prevent precursor overlap and achieve improved film thickness uniformity [4]. The staging volume configuration allows for precise dose control, with pressure monitoring systems enabling real-time feedback for automated process optimization [4].

Temperature gradient optimization within the delivery system prevents precursor condensation through positive thermal gradients along the flow path [4]. Heater configurations maintain staging volume temperatures above precursor container temperatures, ensuring vapor phase delivery to the reaction chamber. The incorporation of diffusion barriers and particle filtration systems further enhances process reliability by preventing contamination and cross-precursor reactions [4].

Substrate Polarity Dependence

Substrate polarity exerts profound influence on indium nitride growth mechanisms and resulting film properties [5] [6]. The crystallographic orientation of the underlying template determines the surface termination chemistry, which subsequently affects nucleation behavior and growth mode evolution.

Nitrogen-polar indium nitride films demonstrate enhanced lateral growth characteristics and reduced surface roughness compared to indium-polar counterparts [7] [5]. Growth on nitrogen-polar gallium nitride templates results in smooth film morphologies with root mean square roughness values below 1 nanometer, while indium-polar surfaces exhibit pyramidal island formation with characteristic faceting along specific crystallographic directions [5].

The polarity-dependent growth behavior originates from fundamental differences in surface bonding configurations and reconstruction patterns [6]. Nitrogen-polar surfaces provide more favorable nucleation sites for indium adatom incorporation, leading to improved step-flow growth characteristics. Convergent beam electron diffraction analyses confirm that the polarity of indium nitride films directly follows that of the underlying gallium nitride template [5].

Temperature-dependent studies reveal that polarity effects become more pronounced at lower growth temperatures, where surface kinetics rather than thermodynamics govern film evolution [6]. The incorporation of intentional polarity inversion layers through controlled oxidation processes enables engineering of desired surface terminations for optimized growth [8].

Molecular Beam Epitaxy

Molecular Beam Epitaxy provides the highest level of growth control through precise flux regulation and ultra-high vacuum environments [9] [10]. The technique enables real-time monitoring of growth processes through reflection high-energy electron diffraction patterns, allowing for immediate process adjustments based on surface reconstruction observations.

Nitrogen-Rich vs. Indium-Rich Growth Regimes

The flux ratio between nitrogen and indium species fundamentally determines growth mode, surface morphology, and electrical properties of indium nitride films [11] [12]. Nitrogen-rich conditions promote two-dimensional growth with enhanced surface smoothness, while indium-rich regimes tend toward three-dimensional island formation [13].

Nitrogen-rich growth regimes, characterized by nitrogen to indium flux ratios between 0.5 and 0.8, consistently produce films with superior electrical mobility ranging from 800 to 1200 square centimeters per volt-second [14] [15]. The enhanced mobility results from reduced scattering mechanisms associated with smoother interfaces and lower defect densities. Carrier concentrations in nitrogen-rich films typically range from 5×10¹⁷ to 2×10¹⁸ cubic centimeters, indicating improved stoichiometric control [15].

Indium-rich conditions, with flux ratios exceeding 1.2, lead to surface segregation of metallic indium and formation of three-dimensional growth features [12] [16]. While these conditions can facilitate strain relaxation through lateral overgrowth mechanisms, they generally result in higher carrier concentrations and reduced mobility due to increased scattering from surface roughness and metallic inclusions [12].

Optimized growth conditions employing flux ratios between 0.9 and 1.1 achieve the highest reported mobility values exceeding 2100 square centimeters per volt-second [9] [17]. These conditions balance the benefits of two-dimensional growth with controlled indium incorporation, minimizing both nitrogen vacancy formation and metallic indium segregation.

Elastic recoil detection analyses reveal that films grown under optimized conditions exhibit nitrogen-rich stoichiometry with nitrogen to indium ratios up to 1.32 [11] [14]. This unexpected result challenges conventional assumptions about nitrogen vacancy-dominated conductivity and suggests that indium antisite defects or nitrogen interstitials may contribute to the high background carrier concentrations observed in indium nitride [15].

Buffer Layer Engineering

The implementation of engineered buffer layers represents a critical advancement in addressing the substantial lattice mismatch between indium nitride and available substrates [18] [17]. Buffer layer optimization encompasses both composition gradients and growth temperature protocols to minimize defect propagation and improve interfacial quality.

Gallium nitride buffer layers grown on sapphire substrates provide the most commonly employed template for indium nitride growth [18] [19]. Low-temperature gallium nitride nucleation layers followed by high-temperature annealing create smooth surfaces suitable for subsequent indium nitride deposition. The buffer layer thickness optimization balances strain accommodation with threading dislocation density minimization [19].

Graded indium gallium nitride buffer layers demonstrate superior performance for thick indium nitride film growth [17]. Linear composition gradients from gallium nitride to indium nitride over 50-100 nanometer thickness ranges accommodate the 11% lattice mismatch through gradual strain relaxation. Films grown on graded buffers achieve surface roughness values below 0.1 nanometers root mean square and peak mobility values of 1410 square centimeters per volt-second [17].

Three-dimensional buffer layer architectures utilizing dense gallium nitride island arrays provide enhanced nucleation control for indium nitride growth [18]. The island structures serve as preferential nucleation sites, promoting uniform wetting and preventing trench formation that occurs on smooth gallium nitride surfaces. Buffer layer growth temperature optimization between 440°C and 520°C determines island density and morphology, with higher temperatures producing improved crystalline quality but reduced nucleation site density [18].

Advanced buffer strategies incorporating aluminum nitride interlayers demonstrate potential for further lattice mismatch accommodation [20]. The intermediate lattice parameter of aluminum nitride provides a stepping stone for strain relaxation, though optimization of layer thicknesses and growth conditions remains an active area of investigation.

Atomic Layer Deposition Innovations

Atomic Layer Deposition emerges as a transformative technique for indium nitride synthesis, offering unprecedented control over film thickness and composition through self-limiting surface reactions [21] [22]. The inherently low-temperature nature of the process addresses the thermal stability limitations that constrain other growth techniques.

Plasma-Enhanced Ammonia Activation

Plasma activation of ammonia precursors enables efficient nitrogen incorporation at temperatures well below those required for thermal decomposition [23] [24]. The plasma generates highly reactive nitrogen-containing species, including atomic nitrogen and amino radicals, that facilitate surface reactions at substrate temperatures between 240°C and 320°C [25].

Inductively coupled plasma sources operating at powers between 2400 and 2800 watts produce optimal nitrogen species concentrations for indium nitride growth [23] [24]. Optical emission spectroscopy studies reveal the presence of nitrogen-hydrogen, carbon-nitrogen, molecular nitrogen, and hydrogen radicals within the plasma discharge [24]. The relative concentrations of these species depend critically on ammonia flow rates, with optimal conditions occurring at 100 standard cubic centimeters per minute [24].

The plasma chemistry facilitates removal of methyl groups from adsorbed trimethylindium precursors through reaction with amino radicals [23]. This surface cleaning mechanism results in carbon impurity levels below 1 atomic percent, representing a significant improvement over nitrogen plasma processes that typically achieve 2-5 atomic percent carbon contamination [25]. The enhanced surface chemistry also produces nearly stoichiometric films with indium to nitrogen ratios between 1.0 and 1.1 [24].

Process window optimization reveals a narrow temperature range of 240-260°C for self-limiting growth with deposition rates of 0.36 angstroms per cycle [25]. Higher temperatures up to 320°C maintain crystalline quality while enabling self-limiting surface chemistry, though with increased oxygen incorporation due to residual moisture and plasma-generated oxidizing species [24].

Low-Temperature Epitaxial Growth Mechanisms

Low-temperature epitaxial growth of indium nitride through atomic layer deposition relies on surface-controlled nucleation and step-flow advancement mechanisms [26] [22]. The sequential nature of precursor exposure enables precise control over surface termination chemistry and nucleation site density.

Epitaxial growth on silicon carbide substrates demonstrates the highest quality films achieved through atomic layer deposition [22]. The close lattice match and chemical compatibility between indium nitride and silicon carbide facilitate coherent interfacial relationships with minimal defect formation. Films as thin as 20 nanometers exhibit epitaxial registry with surface roughness values of 0.14 nanometers root mean square [22].

Growth mode evolution studies using grazing incidence small-angle X-ray scattering reveal distinct nucleation behavior dependent on plasma conditions [22]. High nitrogen radical concentrations promote Volmer-Weber island growth, while lower concentrations favor Stranski-Krastanov layer-plus-island mechanisms. The transition between growth modes occurs at coverage levels between 0.66 and 2.1 monolayers, depending on nitrogen species density [22].

Surface reconstruction analysis indicates that optimal epitaxial growth requires careful balance between precursor activation and surface mobility [27]. Novel precursor systems utilizing indium triazenide compounds demonstrate enhanced reactivity through controlled gas-phase decomposition, achieving growth rates up to 1.2 angstroms per cycle while maintaining epitaxial quality [27].

The crystalline quality of atomic layer deposited films approaches that achieved through molecular beam epitaxy, with X-ray diffraction linewidths below 350 arc seconds for symmetric reflections [26]. The low-temperature growth environment preserves abrupt interfaces and enables heterostructure fabrication impossible through conventional high-temperature techniques.